[(1-Chlorocyclohexyl)sulfanyl]benzene
Description
[(1-Chlorocyclohexyl)sulfanyl]benzene is a thioether derivative comprising a benzene ring linked via a sulfanyl (-S-) group to a 1-chlorocyclohexyl substituent. The cyclohexyl group introduces steric bulk and conformational flexibility, while the chlorine atom at the 1-position may influence electronic properties and reactivity. Its crystallographic parameters, if studied, would likely employ programs like SHELXL for refinement, as seen in analogous small-molecule analyses .
Properties
CAS No. |
89423-43-8 |
|---|---|
Molecular Formula |
C12H15ClS |
Molecular Weight |
226.77 g/mol |
IUPAC Name |
(1-chlorocyclohexyl)sulfanylbenzene |
InChI |
InChI=1S/C12H15ClS/c13-12(9-5-2-6-10-12)14-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 |
InChI Key |
ZKHROWQSXVDXMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(SC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Chlorocyclohexyl)sulfanyl]benzene typically involves the reaction of 1-chlorocyclohexane with thiophenol (benzenethiol) under specific conditions. A common method includes the use of a base such as sodium hydride (NaH) to deprotonate the thiophenol, forming a thiolate anion which then reacts with 1-chlorocyclohexane to yield the desired product.
Industrial Production Methods
Industrial production methods for [(1-Chlorocyclohexyl)sulfanyl]benzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents are carefully selected to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
[(1-Chlorocyclohexyl)sulfanyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced under specific conditions to modify the cyclohexyl ring or the sulfanyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be utilized.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as [(1-Hydroxycyclohexyl)sulfanyl]benzene when using hydroxide.
Oxidation: Sulfoxides or sulfones are formed.
Reduction: Reduced forms of the cyclohexyl ring or modified sulfanyl groups.
Scientific Research Applications
[(1-Chlorocyclohexyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1-Chlorocyclohexyl)sulfanyl]benzene involves its interaction with various molecular targets. The sulfanyl group can form bonds with metal ions or participate in redox reactions, influencing the compound’s reactivity and interactions. The chlorine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Structural and Crystallographic Features
a. N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)Sulfanyl]Acetamide (Compound I)
- Structure : Features a sulfanyl group bridging a pyrimidine ring and a chlorophenylacetamide. Intramolecular N–H⋯N hydrogen bonds form an S(7) ring motif, stabilizing the conformation .
- Dihedral Angles : The pyrimidine and benzene rings are inclined at 42.25°, favoring planar interactions.
- Comparison : Unlike [(1-Chlorocyclohexyl)sulfanyl]benzene, Compound I’s hydrogen-bonding capacity (N–H⋯N/O) enhances crystal packing (e.g., inversion dimers with R22(8) motifs). The target compound, lacking amide groups, may exhibit weaker intermolecular forces, reducing crystallinity .
b. 1-Chloro-4-(Phenylsulfonyl)Benzene (Sulphenone)
- Structure : Contains a sulfonyl (-SO₂-) group instead of sulfanyl. The electron-withdrawing sulfonyl group deactivates the benzene ring toward electrophilic substitution.
- Application : Used as a pesticide, highlighting the role of sulfonyl groups in agrochemical activity .
- This difference may influence applications, with Sulphenone favoring stability and the target compound enabling further functionalization .
c. 1-Chloro-3-Fluoro-4-[(4-Chloro-3-Fluorophenyl)Sulfanylmethyl]Benzene
- Structure : A halogen-rich derivative with a sulfanylmethyl (-SCH₂-) bridge. Multiple chloro and fluoro substituents enhance lipophilicity.
- Comparison : The target compound’s cyclohexyl group provides steric shielding absent in this analog. Steric effects may reduce reactivity at the sulfur atom but improve metabolic stability in biological systems .
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
